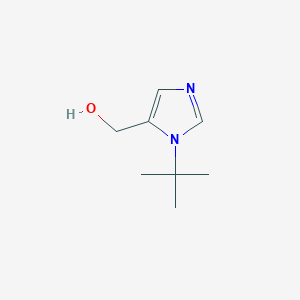
2,5-Dibromo-4-chlorophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dibromo-4-chlorophenol is an organic compound with the molecular formula C6H3Br2ClO It is a halogenated phenol, characterized by the presence of bromine and chlorine atoms attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
2,5-Dibromo-4-chlorophenol can be synthesized through a multi-step process involving bromination and chlorination reactions. One common method involves the bromination of 4-chlorophenol using bromine in the presence of a catalyst, followed by further bromination to achieve the desired substitution pattern . The reaction conditions typically include controlled temperatures and the use of solvents such as carbon tetrachloride to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. The use of diethyl dibromomalonate as a brominating agent has been reported to be effective in achieving high yields of the desired product . The reaction is carried out under neutral conditions to avoid the formation of unwanted by-products.
化学反应分析
Types of Reactions
2,5-Dibromo-4-chlorophenol undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other functional groups.
Oxidation and Reduction: It can be oxidized to form quinones or reduced to form hydroquinones.
Coupling Reactions: The compound can undergo coupling reactions to form more complex aromatic structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents like bromine and chlorine, oxidizing agents such as potassium permanganate, and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions include various substituted phenols, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used .
科学研究应用
2,5-Dibromo-4-chlorophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential antimicrobial properties and its effects on biological systems.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of disinfectants and other industrial chemicals
作用机制
The mechanism of action of 2,5-Dibromo-4-chlorophenol involves its interaction with various molecular targets. The halogen atoms in the compound can form strong bonds with biological molecules, leading to the disruption of cellular processes. The compound can also act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular functions .
相似化合物的比较
Similar Compounds
2,4,6-Tribromophenol: Another halogenated phenol with three bromine atoms.
2,4-Dibromo-6-chlorophenol: Similar structure but with different substitution pattern.
2,6-Dibromo-4-nitrophenol: Contains a nitro group instead of a chlorine atom.
Uniqueness
2,5-Dibromo-4-chlorophenol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its combination of bromine and chlorine atoms makes it particularly useful in certain chemical reactions and applications .
属性
分子式 |
C6H3Br2ClO |
|---|---|
分子量 |
286.35 g/mol |
IUPAC 名称 |
2,5-dibromo-4-chlorophenol |
InChI |
InChI=1S/C6H3Br2ClO/c7-3-2-6(10)4(8)1-5(3)9/h1-2,10H |
InChI 键 |
LXKOBHAEYJOKIF-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=CC(=C1Br)Cl)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3,4-Dihydro-1H-[1,2]oxaborinino[3,4-C]pyridin-1-OL](/img/structure/B14030854.png)
![Tert-butyl N-[(2E)-3-cyanoprop-2-EN-1-YL]carbamate](/img/structure/B14030862.png)



![(R)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trimethylsilyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol](/img/structure/B14030879.png)

![2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(spiro[3.3]heptan-2-YL)propanoic acid](/img/structure/B14030889.png)

![Rel-(5aR,9aS)-4-(methylsulfonyl)decahydropyrido[4,3-f][1,4]oxazepine hydrochloride](/img/structure/B14030902.png)

